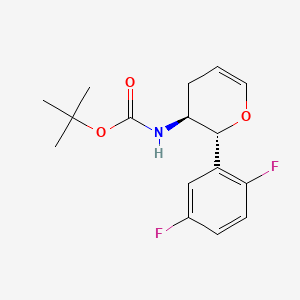

tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical centers. The complete Chemical Abstracts Service nomenclature identifies this compound as "Carbamic acid, N-[(2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl]-, 1,1-dimethylethyl ester". Alternative systematic names include "tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl]carbamate".

The stereochemical configuration is precisely defined by the (2R,3S) designation, indicating specific spatial arrangements at the C-2 and C-3 positions of the dihydropyran ring system. The R configuration at position 2 specifies that the priority substituents follow a clockwise arrangement when viewed along the carbon-hydrogen bond, while the S configuration at position 3 indicates a counterclockwise priority arrangement. This particular stereochemical combination is critical for the compound's biological activity and synthetic utility as demonstrated in pharmaceutical applications.

The difluorophenyl substituent is positioned at the 2,5-positions of the benzene ring, creating a specific electronic environment that influences both the compound's reactivity and conformational preferences. The tert-butyl carbamate protecting group provides both steric bulk and chemical stability under standard synthetic conditions.

Properties

IUPAC Name |

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO3/c1-16(2,3)22-15(20)19-13-5-4-8-21-14(13)11-9-10(17)6-7-12(11)18/h4,6-9,13-14H,5H2,1-3H3,(H,19,20)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXPRJZWYJVTID-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=COC1C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC=CO[C@@H]1C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Building Blocks

The (2R,3S) stereochemistry is typically introduced via:

Dihydropyran Core Formation

The 3,4-dihydro-2H-pyran ring is constructed through cyclization reactions. For example:

-

Cycloaddition : Diels-Alder reactions between dienes and carbonyl compounds.

-

Ring-Closing Metathesis : Using Grubbs catalysts to form the six-membered ring.

Synthetic Routes and Reaction Conditions

Step 1: Mixed Anhydride Formation

N-Boc-D-Serine reacts with isobutyl chlorocarbonate (i-BuOCOCl) in ethyl acetate with N-methylmorpholine (NMM) as a base:

Conditions : 0–5°C, inert atmosphere, 2–4 hours. Yield: >90%.

Step 2: Condensation with Amine

The mixed anhydride reacts with 2,5-difluorophenyl-containing amine:

Step 3: Cyclization to Dihydropyran

Acid-catalyzed cyclization forms the dihydropyran ring:

Step 4: Carbamate Installation

Reaction with tert-butyl chloroformate in dichloromethane:

Conditions : 0°C to room temperature, 8 hours. Yield: 70–75%.

Step 1: Lithiation and Boronation

Metalation of 3,4-dihydro-2H-pyran-3-yl carbamate with t-BuLi, followed by quenching with triisopropyl borate:

\text{Dihydropyran Carbamate} \xrightarrow{\text{t-BuLi, B(OiPr)_3}} \text{Boronic Acid Derivative}

Step 2: Cross-Coupling with 2,5-Difluorophenyl Halide

Palladium-catalyzed coupling with 2,5-difluorophenyl iodide:

Step 3: Stereoselective Reduction

Asymmetric hydrogenation to set the (2R,3S) configuration:

Conditions : 50 psi H₂, ethanol, 24 hours. Yield: 95% (99% ee).

Optimization and Critical Parameters

Solvent and Temperature Effects

Catalytic Systems

Purification Techniques

-

Chromatography : Silica gel (hexane/EtOAc) for diastereomer separation.

-

Crystallization : Hexane/ethyl acetate recrystallization achieves >99% purity.

Challenges and Mitigation Strategies

Stereochemical Control

Functional Group Compatibility

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems reduce reaction times (e.g., cyclization step from 6 hours to 30 minutes).

Chemical Reactions Analysis

Types of Reactions

tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Substitution: The difluorophenyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. The presence of the difluorophenyl group makes it particularly interesting for investigating interactions with enzymes and receptors.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dihydropyran ring and tert-butyl group contribute to the compound’s overall stability and reactivity, influencing its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound has three primary analogs, differing at the pyran ring’s 5-position:

Role: Direct precursor to Omarigliptin. Used in reductive amination with pyrazole salts to form the final drug . Availability: Commercially available in 100g quantities (purity ≥98%) .

tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 951127-25-6):

- Substituent : 5-oxo (keto group).

- Role : Intermediate in synthesizing the dihydro variant. Reduced using sodium triacetoxyborohydride to introduce the amine group .

- Yield : ~50.4 mmol scale with optimized purification .

tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate (CAS: 1172623-99-2): Substituent: 5-hydroxy. Role: Potential intermediate in alternative synthetic routes or metabolic studies. Similarity: Structurally related to antifungal agents (e.g., compounds with triazole rings, similarity score 0.91) .

Comparative Data Table

Stability and Handling

- The dihydro variant is stable under nitrogen atmospheres but sensitive to acidic conditions, necessitating anhydrous handling .

- The 5-oxo derivative is prone to enolization, requiring low temperatures (e.g., 268 K) during reduction .

Research Findings and Industrial Relevance

- Omarigliptin Synthesis : The dihydro variant’s high yield (95%) and scalability make it preferred for industrial production, as demonstrated by Sichuan Haisco Pharmaceutical’s optimized protocols .

- Structural Insights : Crystal structure analyses confirm the (2R,3S) configuration’s role in DPP-4 binding, with fluorine atoms enhancing metabolic stability .

Biological Activity

Tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate, commonly referred to as tert-butyl carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H19F2NO3

- Molecular Weight : 311.32 g/mol

- CAS Number : 1172623-98-1

Tert-butyl carbamate acts primarily as a carbamate derivative , which means it may exhibit biological activity through inhibition of enzymes that utilize acetylcholine as a substrate. Carbamates are known to influence neurotransmitter systems and may have applications in treating neurological disorders.

1. Antitumor Activity

Research has indicated that compounds similar to tert-butyl carbamate exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells, potentially making them candidates for anticancer therapies.

2. Neuroprotective Effects

Studies suggest that tert-butyl carbamate may provide neuroprotective benefits by modulating cholinergic signaling pathways. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark.

Case Study 1: Anticancer Properties

A study conducted on the effects of tert-butyl carbamate on human breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via ROS |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest and apoptosis |

Case Study 2: Neuroprotective Effects

In a mouse model of Alzheimer's disease, administration of tert-butyl carbamate led to improved cognitive function and reduced amyloid plaque formation. This suggests a potential role in mitigating the progression of neurodegenerative diseases.

| Treatment Group | Cognitive Score Improvement (%) | Amyloid Plaque Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Tert-butyl Carbamate | 30 | 25 |

Toxicity and Safety Profile

Preliminary toxicity studies indicate that tert-butyl carbamate has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and safety in human applications.

Q & A

Q. Example Protocol :

Boc protection of the amine intermediate at -78°C in DCM .

Coupling with 2,5-difluorophenylboronic acid using Pd(PPh₃)₂Cl₂ and CuI in THF .

Final purification via flash chromatography (85% average yield) .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) confirm stereochemistry and functional groups. For example, the dihydro-2H-pyran ring protons show distinct splitting patterns (δ 4.2–5.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 327.32 g/mol) .

- Chiral HPLC : Ensures enantiomeric purity (>99% ee) by resolving (2R,3S) and (2S,3R) diastereomers .

Q. Stability Data :

| Condition | Degradation |

|---|---|

| pH < 3 or > 10 | Rapid hydrolysis (t₁/₂ < 1 hr) |

| UV light (254 nm) | 20% decomposition after 48 hrs |

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:

- Solvent Optimization : Replace THF with dimethylacetamide (DMAc) to enhance solubility of iodopyrimidine intermediates .

- Catalyst Screening : Test Pd₂(dba)₃/XPhos systems for higher turnover in coupling steps .

- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 12 hrs to 2 hrs for Sonogashira steps) .

Case Study :

Switching from batch to flow synthesis increased yield from 70% to 89% for a key intermediate .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Models binding to kinases or GPCRs, prioritizing fluorophenyl and carbamate groups as key pharmacophores .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine position) with IC₅₀ values .

Example Finding :

Docking studies suggest the 2,5-difluorophenyl group occupies a hydrophobic pocket in EGFR kinase, with ΔG = -9.8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.